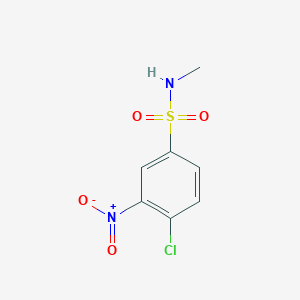
2-Ethoxyethylamine
Descripción general
Descripción
2-Ethoxyethylamine (2-EEA) is an organic compound belonging to the class of amines, and is an important compound used in many scientific and industrial applications. It is a colorless liquid with a characteristic amine-like odor and a boiling point of 95.2 °C. 2-EEA is used in the production of polymers, catalysts, and other compounds, as well as for its various scientific and industrial applications. It is also used as an intermediate in the synthesis of many pharmaceuticals, such as antihistamines and antibiotics.
Aplicaciones Científicas De Investigación
Enzymatic Studies and Substrate Analysis :
- 2-Ethoxyethylamine is a substrate for ethanolamine-ammonia lyase, a corrin-dependent enzyme. This enzyme displays similar velocity (V) for this compound as it does for ethanolamine but has a higher Km value for this compound. The study of this enzyme with this compound as a substrate helps understand its mechanism and function in biochemical processes (Law & Wood, 1973).
Analytical Chemistry and Toxicology :
- In the field of forensic toxicology, this compound derivatives are analyzed as part of psychoactive substances. Their characterization and detection in biological matrices are crucial for legal and medical purposes (De Paoli et al., 2013).
Chemical Synthesis :
- A specific synthesis process for this compound via the amination of 2-ethoxyethanol has been developed, demonstrating the conversion efficiency and selectivity of this process. This research contributes to the industrial synthesis of this compound (Lan Zhao-hong, 2008).
Pharmacological Properties and Drug Development :
- Computational models and in vitro studies have been used to investigate the pharmacological properties of certain compounds synthesized from this compound. These studies are crucial for developing new therapeutic agents and understanding their interactions with bacterial proteins (Figueredo et al., 2020).
Solvent Applications and Environmental Impact :
- The use of this compound and its derivatives in various industrial processes, including its effects on the environment and human health, has been extensively studied. These studies provide valuable information on the safe handling and potential risks associated with these chemicals (Nelson et al., 1981).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Ethoxyethylamine is a chemical compound with the molecular formula C4H11NO
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes are areas for future research.
Propiedades
IUPAC Name |
2-ethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-2-6-4-3-5/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGIOCZAQDIBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059392 | |
| Record name | Ethanamine, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110-76-9 | |
| Record name | Ethoxyethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxyethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of 2-ethoxyethylamine in battery technology?
A1: Research shows that this compound plays a crucial role in lithium-carbon dioxide (Li-CO2) battery development. It acts as a mediator in CO2 capture and conversion, significantly enhancing the battery's discharge reaction. [] This is achieved through the chemisorption of this compound with CO2, facilitating electrochemical reduction at higher discharge potentials (approximately 2.9 V vs. Li/Li+) compared to physically dissolved CO2, which is inactive in the amine's absence. [] This process primarily forms solid-phase lithium carbonate (Li2CO3) and results in high discharge capacities exceeding 1000 mAh/g c. [] This highlights the potential of integrating CO2 capture chemistry with non-aqueous batteries for improved CO2 conversion reactions. [] You can find more details about this in the paper published by Zhou et al. (2014). []
Q2: How effective is this compound in the synthesis of this compound?
A2: Studies have demonstrated that a Cu-Co-Ru-Mg-Cr/Al2O3 catalyst, prepared via impregnation, effectively catalyzes the synthesis of this compound through the amination of 2-ethoxyethanol. [, , ] Under optimized reaction conditions, this method achieves a 93% conversion rate of 2-ethoxyethanol and a 95% selectivity for this compound. [, , ]
Q3: Can you explain the role of this compound in the study of ethanolamine-ammonia lyase?
A3: Researchers utilize this compound as a substrate to investigate the reaction mechanism of the enzyme ethanolamine-ammonia lyase. []
Q4: How does this compound contribute to the synthesis of amphiphilic and thermoresponsive polysilsesquioxanes?
A4: this compound serves as a hydrophilic amine in the synthesis of amphiphilic and thermoresponsive polysilsesquioxanes. It reacts with a precursor polysilsesquioxane, incorporating hydrophilic amino components that impart amphiphilic properties. [] The resulting polysilsesquioxane derivative exhibits thermoresponsive behavior, demonstrating a lower critical solution temperature in aqueous solutions and an upper critical solution temperature in nitromethane solutions. []
Q5: What is the significance of this compound in the development of myocardial perfusion imaging agents?
A5: this compound is a key component in the synthesis of bis(dimethoxypropylphosphinoethyl)-ethoxyethylamine (PNP5), a ligand used in the preparation of technetium-99m-labeled heterocomplexes for myocardial perfusion imaging. [] The hydrochloride salt of PNP5 is synthesized from this compound and 3-chloro-1-propanol in a multistep process. [] The resulting [99mTcN(PNP5)(DTC)]+ complex, where DTC represents dithiocarbamate, shows promising potential as a myocardial perfusion imaging agent. []
Q6: How does this compound contribute to research on respiratory mucosal immunity?
A6: In studies investigating the efficacy of nasal vaccines, researchers employed this compound to inactivate the Sendai virus. [] The this compound-inactivated vaccine demonstrated almost complete protection against respiratory infection in mice. [] This research highlights the potential of using amine-inactivated viruses for developing effective nasal vaccines. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















